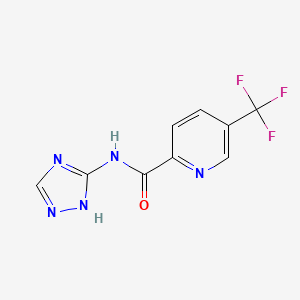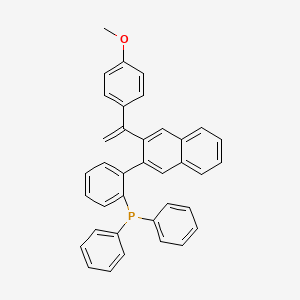
(2-(3-(1-(4-Methoxyphenyl)vinyl)naphthalen-2-yl)phenyl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-(1-(4-Methoxyphenyl)vinyl)naphthalen-2-yl)phenyl)diphenylphosphane is a complex organic compound that features a phosphane group attached to a naphthalene and phenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(1-(4-Methoxyphenyl)vinyl)naphthalen-2-yl)phenyl)diphenylphosphane typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(3-(1-(4-Methoxyphenyl)vinyl)naphthalen-2-yl)phenyl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(2-(3-(1-(4-Methoxyphenyl)vinyl)naphthalen-2-yl)phenyl)diphenylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It can be used in the study of biological processes and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(3-(1-(4-Methoxyphenyl)vinyl)naphthalen-2-yl)phenyl)diphenylphosphane involves its interaction with molecular targets through its phosphane group. This interaction can influence various molecular pathways, leading to the desired chemical or biological effects. The specific pathways involved depend on the context of its application, such as catalysis or biological studies .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a similar naphthalene and phenyl structure but differs in its functional groups.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene core but different substituents.
Uniqueness
(2-(3-(1-(4-Methoxyphenyl)vinyl)naphthalen-2-yl)phenyl)diphenylphosphane is unique due to its specific combination of a phosphane group with a naphthalene and phenyl structure
Properties
Molecular Formula |
C37H29OP |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[2-[3-[1-(4-methoxyphenyl)ethenyl]naphthalen-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C37H29OP/c1-27(28-21-23-31(38-2)24-22-28)35-25-29-13-9-10-14-30(29)26-36(35)34-19-11-12-20-37(34)39(32-15-5-3-6-16-32)33-17-7-4-8-18-33/h3-26H,1H2,2H3 |
InChI Key |
CDVWTIIZUFPXPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC3=CC=CC=C3C=C2C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


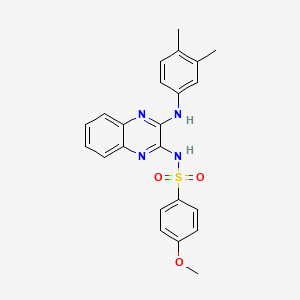
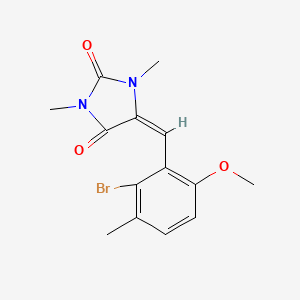
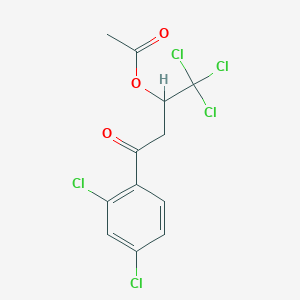
![3-methoxy-N'-[(1Z)-2-(trifluoroacetyl)cyclododec-1-en-1-yl]benzohydrazide](/img/structure/B14918002.png)

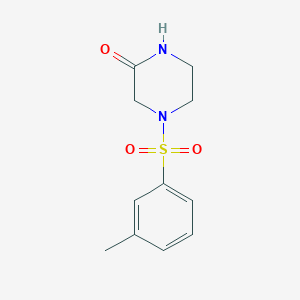
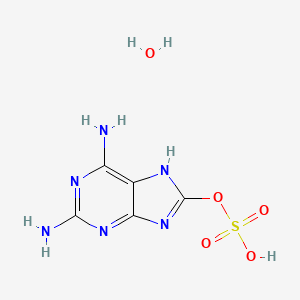
![2-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14918016.png)
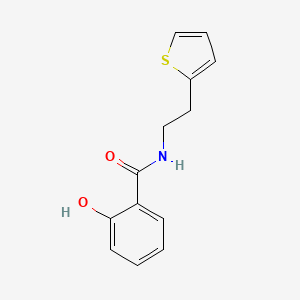



![ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14918054.png)
